Cas no 402-49-3 (1-(Bromomethyl)-4-(trifluoromethyl)benzene)
1-(Bromomethyl)-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
- 4-(Trifluoromethyl)benzyl bromide
- 4-trifluoromethylbenzyl bromide
- p-(Trifluoromethyl)benzyl Bromide
- p-Trifluoromethylbenzylbromide
- 4-(Bromomethyl)benzotrifluoride
- alpha‘-Bromo-alpha,alpha,alpha-trifluoro-p-xylene
- α-Bromo-α',α',α'-trifluoro-p-xylene
- p-Trifluoromethylbenzyl bromide
- Benzene, 1-(bromomethyl)-4-(trifluoromethyl)-
- 4-(trifluoromethyl)benzylbromide
- alpha'-Bromo-alpha,alpha,alpha-trifluoro-p-xylene
- 4-trifluoromethylbenzylbromide
- 4-trifluoromethyl benzyl bromide
- IKSNDOVDVVPSMA-UHFFFAOYSA-N
- 4-(trifluoromethyl)-benzyl bromide
- 4-(trifluoromethyl) benzyl b
- [4-(trifluoromethyl)-phenyl]methyl bromide
- EINECS 206-947-8
- 4-(Trifluoromethyl) benzylbromide
- 4-(trifloromethyl)benzylbromide
- T1313
- 4-trifluoromethyl-benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide; 1-(Bromomethyl)-4-(trifluoromethyl)benzene;1-(bromomethyl)-4-(trifluoromethyl)benzene
- 4-(trifluoromethyl)-benzylbromide
- 402-49-3
- SCHEMBL4229
- 4-trifluromethyl benzyl bromide
- 1-bromomethyl-4-trifluoromethylbenzene
- 4-trifluoromethyl-benzylbromide
- AM62176
- DTXSID30193196
- 4-trifluoromethylphenylmethyl bromide
- alpha-Bromo-alpha',alpha',alpha'-trifluoro-p-xylene
- 4-(trifluoromethyl) benzyl bromide
- 1-bromomethyl-4-trifluoromethyl-benzene
- FT-0616922
- GS-3501
- 4-(Trifluoromethyl)benzyl bromide, 98%
- 4-(Trifluoromethyl)benzyl bromide, 60% in dichloromethane
- NS00043748
- T5YRU2P3EP
- A'-Bromo-A,A,A-trifluoro-p-xylene
- AKOS001171475
- CS-W018337
- W-106371
- bromomethyl-4-trifluoromethyl-benzene
- p-trifluoromethyl-benzyl bromide
- MFCD00000403
- A6732
- 4-trifluoromethybenzyl bromide
- F2190-0266
- 4-trifluoromethylbenzyl-bromide
- AC-9767
- 4-trifluoromethyl benzylbromide
- EN300-15248
- .alpha.'-Bromo-.alpha.,.alpha.,.alpha.-trifluoro-p-xylene
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene #
- BBL027295
- STL377330
- alpha'-Bromo-alpha,alpha,alpha-trifluoro-p-xylene; 1-(Bromomethyl)-4-(trifluoromethyl)benzene; 1-Trifluoromethyl-4-(bromomethyl)benzene; 4-Bromomethylbenzotrifluoride; p-(Trifluoromethyl)benzyl bromide; alpha'-Bromo-alpha,alpha,alpha-trifluoro-p-xylene
- DB-024000
-
- MDL: MFCD00000403
- Inchi: 1S/C8H6BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
- InChI Key: IKSNDOVDVVPSMA-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C(F)(F)F)=CC=1
- BRN: 638980
Computed Properties
- Exact Mass: 237.96000
- Monoisotopic Mass: 237.96050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.546 g/mL at 25 °C(lit.)
- Melting Point: 29-33 °C (lit.)
- Boiling Point: 65-69 °C/5 mmHg(lit.)
- Flash Point: 88 ºC
- Refractive Index: n20/D 1.484(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 3.60030
- Sensitiveness: Lachrymatory
- Solubility: Not available
1-(Bromomethyl)-4-(trifluoromethyl)benzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:8-10-19-21
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- Packing Group:III
- Hazard Level:8
1-(Bromomethyl)-4-(trifluoromethyl)benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Bromomethyl)-4-(trifluoromethyl)benzene Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113616-1g |
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1-(Bromomethyl)-4-(trifluoromethyl)benzene Suppliers
1-(Bromomethyl)-4-(trifluoromethyl)benzene Related Literature
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Marek Staszewski,Anna Stasiak,Tadeusz Karcz,Daniel McNaught Flores,Wies?awa Agnieszka Fogel,Katarzyna Kie?-Kononowicz,Rob Leurs,Krzysztof Walczyński Med. Chem. Commun. 2019 10 234
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Neha Sharma,Himanshi Sharma,Manoj Kumar,Maria Grishina,Unnat Pandit,Poonam,Brijesh Rathi Org. Biomol. Chem. 2022 20 6673
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Additional information on 1-(Bromomethyl)-4-(trifluoromethyl)benzene
Recent Advances in the Application of 1-(Bromomethyl)-4-(trifluoromethyl)benzene (CAS: 402-49-3) in Chemical Biology and Pharmaceutical Research
1-(Bromomethyl)-4-(trifluoromethyl)benzene (CAS: 402-49-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its utility in synthetic organic chemistry, medicinal chemistry, and chemical biology. This compound, characterized by its bromomethyl and trifluoromethyl functional groups, serves as a key building block for the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. Recent studies have explored its applications in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and central nervous system disorders.
One of the most notable advancements involving 1-(Bromomethyl)-4-(trifluoromethyl)benzene is its role in the synthesis of trifluoromethylated aromatic compounds, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and bioavailability. Researchers have demonstrated its efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid assembly of complex molecular architectures. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of potent kinase inhibitors with improved pharmacokinetic properties.
In addition to its synthetic applications, 1-(Bromomethyl)-4-(trifluoromethyl)benzene has been employed in the development of fluorescent probes and bioorthogonal reagents. A recent study in Chemical Communications reported its utility in the design of turn-on fluorescent sensors for detecting reactive oxygen species (ROS) in live cells, offering new tools for studying oxidative stress-related diseases. Furthermore, its incorporation into click chemistry platforms has facilitated the labeling and tracking of biomolecules in complex biological systems.
The safety and handling of 1-(Bromomethyl)-4-(trifluoromethyl)benzene have also been subjects of recent investigations. Given its reactive nature, researchers have developed optimized protocols for its storage and use under inert atmospheres to prevent degradation. Regulatory agencies have updated guidelines to ensure its safe handling in industrial and laboratory settings, emphasizing the importance of personal protective equipment (PPE) and proper ventilation.
Looking ahead, the potential of 1-(Bromomethyl)-4-(trifluoromethyl)benzene in drug discovery and chemical biology remains vast. Ongoing research is exploring its applications in the synthesis of covalent inhibitors, PROTACs (proteolysis-targeting chimeras), and other emerging therapeutic modalities. As the demand for trifluoromethylated compounds continues to grow, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals and diagnostic tools.
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